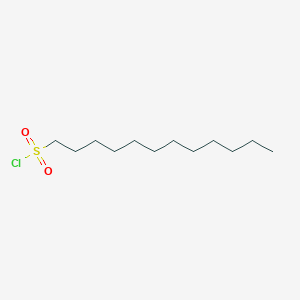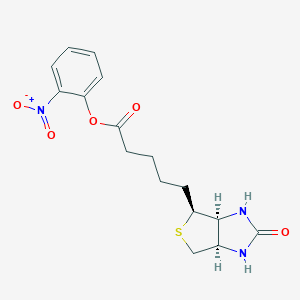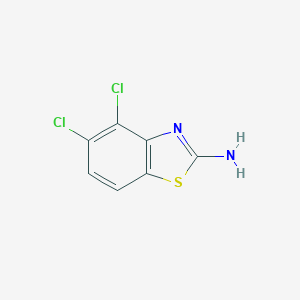![molecular formula C15H17NO2S B160616 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-63-5](/img/structure/B160616.png)
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid, also known as IPPA, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used in scientific research for its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the production of prostaglandins, a group of lipid compounds that regulate inflammation and pain.
Mécanisme D'action
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid works by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By reducing the production of prostaglandins, 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid reduces inflammation and pain. 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is a selective inhibitor of COX-2, which is the isoform of the enzyme that is involved in inflammation and pain.
Effets Biochimiques Et Physiologiques
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting angiogenesis (the growth of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its well-established synthesis method and its ability to selectively inhibit COX-2. However, one of the limitations of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of new analogs of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of COX enzymes in cancer progression and the potential use of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid as a cancer therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid and its potential applications in various disease models.
Méthodes De Synthèse
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep process involving the reaction of 4-isopropyl-2-mercaptobenzothiazole with 2-bromoacetic acid, followed by a series of chemical transformations that result in the final product. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is well-established and has been extensively studied in the literature.
Applications De Recherche Scientifique
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been widely used in scientific research to investigate the role of COX enzymes in various physiological processes, including inflammation, pain, and cancer. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory diseases.
Propriétés
Numéro CAS |
138568-63-5 |
|---|---|
Nom du produit |
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-[4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-8-19-14(16-13)12-6-4-11(5-7-12)10(3)15(17)18/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
CSBVYBCTSGSOQN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canonique |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



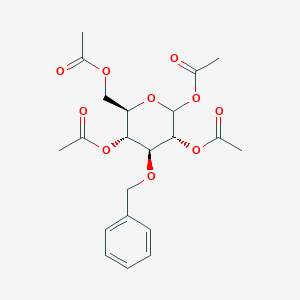
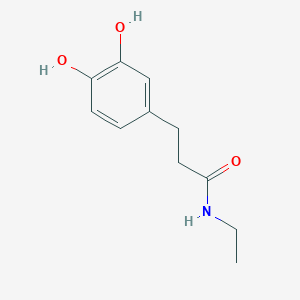
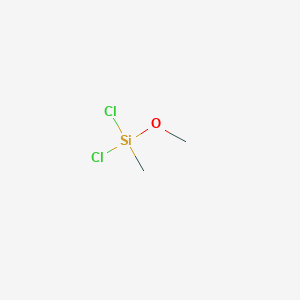
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
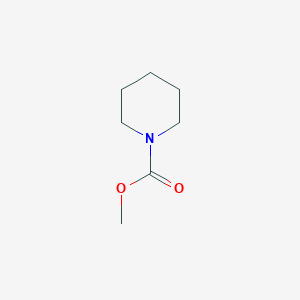
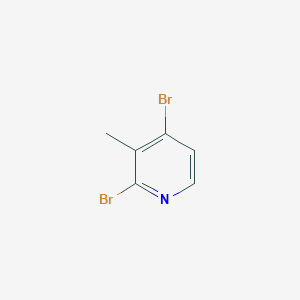
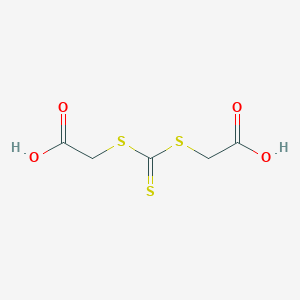
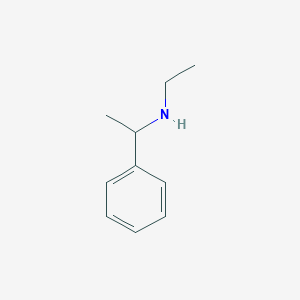
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
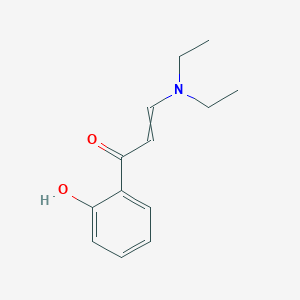
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)
